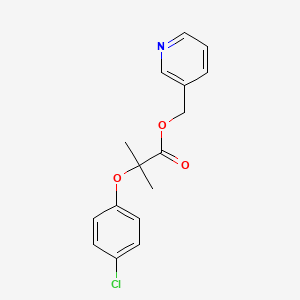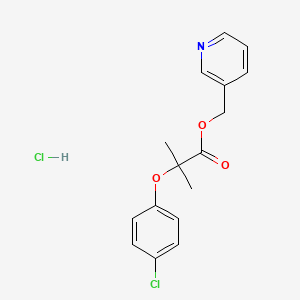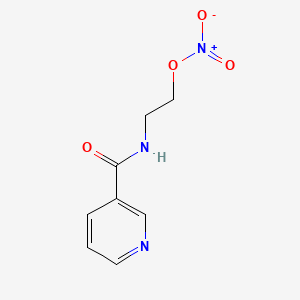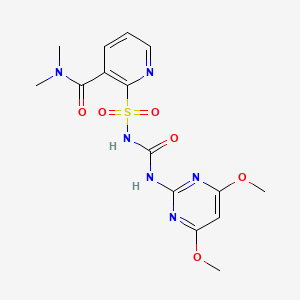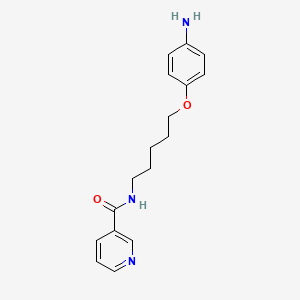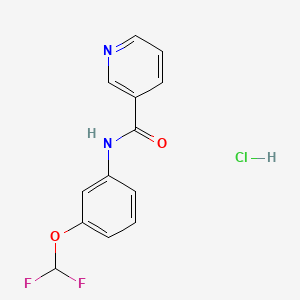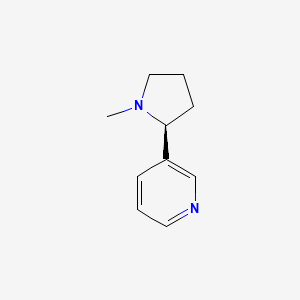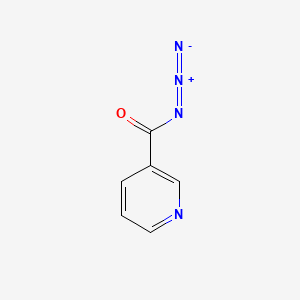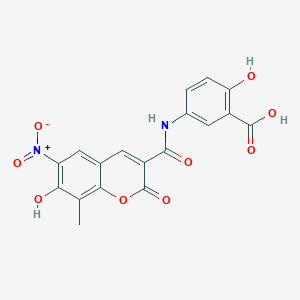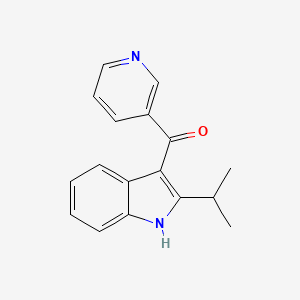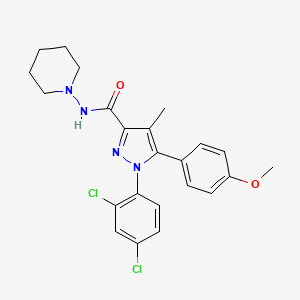
Ravuconazole
Overview
Description
Ravuconazole is a potent triazole antifungal agent that was initially developed by Eisai and later licensed to Bristol-Myers Squibb for worldwide development, excluding Japan . It is known for its broad-spectrum antifungal activity and has shown efficacy against various pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp . Despite its promising properties, the development of this compound was discontinued in 2007 .
Mechanism of Action
Ravuconazole is a broad-spectrum antifungal agent that has been investigated for use in the treatment of fungal infections, aspergillosis, candidiasis, and onychomycosis .
Target of Action
This compound primarily targets the enzyme cytochrome P450 14a-demethylase . This enzyme plays a crucial role in the sterol biosynthesis pathway, which is vital for the survival and growth of fungi .
Mode of Action
This compound interacts with its target by inhibiting the action of cytochrome P450 14a-demethylase . This inhibition disrupts the sterol biosynthesis pathway, leading to a deficiency in ergosterol, a key component of the fungal cell membrane . The disruption of ergosterol synthesis results in the lysis of the fungal cell wall, leading to fungal cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting cytochrome P450 14a-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
This compound exhibits linear plasma pharmacokinetics and a large volume of distribution . It maintains concentrations in plasma above the minimum inhibitory concentration (MIC) throughout the dosing interval . The primary elimination pathway of this compound is the biotransformation of the parent molecule in the liver . Several Cytochrome P450 enzymes (3A4, 3A5, 2C9, 2C19) and UGTs (e.g., UGT1A4) are involved, catalyzing oxidation, hydrolysis, and conjugation in the second step .
Result of Action
The inhibition of cytochrome P450 14a-demethylase by this compound leads to a disruption in the synthesis of ergosterol . This disruption compromises the integrity of the fungal cell membrane, leading to cell lysis and death . This results in the effective treatment of fungal infections .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and efficacy . Additionally, the compound’s action can be influenced by the specific type of fungal infection and the patient’s immune status
Biochemical Analysis
Biochemical Properties
It exerts its antifungal activity by inhibiting the 14a-demethylation of lanosterol in the ergosterol biosynthetic pathway . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death .
Cellular Effects
Ravuconazole has shown potent in vitro activity against the parasite Trypanosoma cruzi . It induces a dose-dependent effect on the growth rate of T. cruzi epimastigotes . Its activity against species of Fusarium, Scedosporium, and Zygomycetes is limited .
Molecular Mechanism
It is known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
This compound has shown dose-dependent therapeutic efficacy against pulmonary C. neoformans infections in immunocompetent mice . In a murine model of intracranial cryptococcosis in healthy mice, this compound reduced the fungal burden in brain tissue as compared with itraconazole and control treatment .
Dosage Effects in Animal Models
In mice, oral this compound induced a dose-dependent effect on the growth rate of T. cruzi epimastigotes . In the experimental model of acute Chagas’ disease suppressive rather than curative activity was observed with daily dosing of this compound .
Metabolic Pathways
The exact metabolic pathways of this compound are not fully reported . It is known that this compound is a potent inhibitor of the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol .
Transport and Distribution
This compound has a large volume of distribution and a very long half-life . This suggests that it is widely distributed in the body.
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of ergosterol biosynthesis in the fungal cell, which occurs in the endoplasmic reticulum .
Preparation Methods
The synthesis of ravuconazole involves several steps, starting from lactate as a precursor . The process includes the conversion of methyl ester to morpholine amide, followed by protection of the alcohol to generate tetrahydropyranyl ether . The formation of Grignard reagent from the corresponding bromide and its reaction with amide yields aryl ketone . Corey-Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step process, leading to the formation of alcohol . The final steps involve the removal of the tetrahydropyranyl protecting group and conversion to trisubstituted epoxide via selective mesylation . This robust plant-scale preparation method ensures high yield and purity, making it suitable for industrial production .
Chemical Reactions Analysis
Ravuconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups . For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Ravuconazole has been extensively studied for its antifungal properties and potential therapeutic applications . It has shown efficacy in treating systemic fungal infections, including invasive aspergillosis and candidiasis . Additionally, this compound has been investigated for its activity against dematiaceous fungi, which are responsible for various fungal infections . The compound’s broad-spectrum activity and long half-life make it a promising candidate for the treatment of fungal diseases . Furthermore, this compound has been used in stability studies to develop stability-indicating assay methods for quality control and pharmaceutical analysis .
Comparison with Similar Compounds
Ravuconazole is similar to other triazole antifungal agents, such as voriconazole, isavuconazole, and albaconazole . These compounds share a similar mechanism of action, targeting the cytochrome P450 14α-demethylase enzyme . this compound is unique in its extended half-life and broad-spectrum activity . Isavuconazole and this compound are particularly similar, with both exhibiting a long half-life and large volume of distribution . Albaconazole, on the other hand, has shown potent activity against Candida, Cryptococcus, and Aspergillus species .
References
Properties
IUPAC Name |
4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-RCDICMHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171329 | |
| Record name | Ravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182760-06-1 | |
| Record name | Ravuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ravuconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravuconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAVUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ravuconazole?
A: this compound targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase in fungal cells. [, , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , ]
Q2: Does this compound have fungicidal or fungistatic activity?
A: While primarily fungistatic, this compound can exhibit fungicidal activity depending on the fungal species, concentration of the drug, and site of infection. [, , ]
Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?
A: While the provided research doesn't delve into specific spectroscopic data, the molecular formula and weight are crucial for understanding the chemical properties and behavior of this compound. Further research in chemical databases and literature would be needed to acquire comprehensive spectroscopic information. []
Q4: How does this compound perform under various conditions?
A: this compound has shown stability under various conditions, but specific information on its compatibility with different materials and its stability profile across a range of temperatures, pH levels, and storage conditions is not explicitly detailed in the provided research. [, ] This information would be crucial for understanding the long-term stability of the drug and for developing suitable formulations.
Q5: Does this compound exhibit any catalytic properties, and are there any computational studies related to its mechanism of action?
A: The research primarily focuses on the antifungal activity of this compound and doesn't delve into potential catalytic properties. Computational studies, such as molecular docking simulations and QSAR modeling, could provide valuable insights into the binding interactions of this compound with its target enzyme and aid in the development of more potent and selective antifungal agents. []
Q6: How do structural modifications of this compound impact its antifungal activity and selectivity?
A: Understanding the structure-activity relationship (SAR) is crucial for drug development. While the provided research highlights the efficacy of this compound, it doesn't specifically address the impact of structural modifications on its activity, potency, and selectivity. [] Further research investigating different analogs and derivatives of this compound would provide invaluable information for optimizing its therapeutic profile.
Q7: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound's development, manufacturing, and distribution?
A7: The provided research focuses on the scientific aspects and doesn't specifically address SHE regulations related to this compound. Adherence to strict regulatory guidelines is paramount throughout the drug development process to ensure the safety of researchers, manufacturing personnel, and ultimately, the patients who will benefit from the treatment.
Q8: What is the in vivo activity and efficacy of this compound in preclinical models and clinical trials?
A: this compound has demonstrated promising efficacy in various preclinical models of fungal infections, including those caused by Candida spp., Aspergillus spp., and Cryptococcus neoformans. [, , , ] It has shown effectiveness in treating both mucosal and systemic fungal infections in animal models. [, ] Clinical trials have further supported its efficacy in treating onychomycosis. [, ]
Q9: What are the known resistance mechanisms to this compound and its cross-resistance with other antifungal agents?
A: Cross-resistance between this compound and fluconazole has been observed, particularly with Candida glabrata. [, , , ] Further research is crucial to understand the potential for the development of resistance with prolonged or widespread use of this compound, and to develop strategies to mitigate this risk. [, ]
Q10: What is the safety profile of this compound, including any potential long-term effects?
A: While the provided research mentions that this compound is generally well-tolerated, a comprehensive understanding of its toxicology and safety profile would necessitate long-term studies and post-marketing surveillance. []
Q11: Are there specific drug delivery strategies being explored to improve the targeting of this compound to specific tissues or cells?
A: While the research highlights the effectiveness of this compound in treating various fungal infections, it doesn't delve into specific drug delivery strategies being explored to enhance its targeting to specific tissues. [] Targeted drug delivery approaches could potentially improve the therapeutic index of the drug by maximizing its concentration at the site of infection while minimizing off-target effects.
Q12: What analytical methods are employed for the characterization, quantification, and monitoring of this compound in biological samples?
A: High-performance liquid chromatography (HPLC) is a key technique employed for analyzing this compound levels. [, ] The development and validation of accurate, sensitive, and specific analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.
Q13: What is known about the environmental impact of this compound and its degradation pathways?
A13: The provided research focuses on the pharmaceutical and pharmacological aspects of this compound, and doesn't include information about its environmental impact or degradation. Assessing the potential ecological effects of pharmaceuticals is important to ensure the sustainability of their use.
Q14: What is the significance of this compound's dissolution and solubility profile for its bioavailability and therapeutic efficacy?
A: Dissolution and solubility are critical parameters for oral drug absorption. [, ] Research on enhancing the dissolution rate and solubility of this compound in different media could contribute to improving its bioavailability and potentially expanding its therapeutic applications. []
Q15: What is known about this compound's interactions with drug transporters and drug-metabolizing enzymes?
A: this compound is known to be metabolized by the liver, and its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system, could lead to drug-drug interactions. [, , , ] Understanding these interactions is crucial for optimizing dosing regimens and minimizing the risk of adverse effects.
Q16: Are there any known alternatives or substitutes for this compound in the treatment of fungal infections?
A: The research highlights the unique properties of this compound, but it doesn't provide a direct comparison of its performance, cost, and impact with other antifungal agents. [] A comprehensive analysis of available treatment options would be valuable for clinicians and healthcare providers to make informed treatment decisions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


